

# fundamental chemistry of 5-chloro-1,3-difluoro-2-nitrobenzene

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## Compound of Interest

Compound Name: 5-chloro-1,3-difluoro-2-nitroBenzene

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An In-depth Technical Guide to the Fundamental Chemistry of **5-Chloro-1,3-difluoro-2-nitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**5-Chloro-1,3-difluoro-2-nitrobenzene** is a pivotal intermediate in modern synthetic chemistry, particularly valued in the pharmaceutical and agrochemical industries.<sup>[1]</sup> Its unique electronic and structural characteristics, defined by the interplay of two fluorine atoms, a chlorine atom, and a potent electron-withdrawing nitro group on an aromatic scaffold, dictate its reactivity. This guide offers a comprehensive exploration of its core chemistry, focusing on synthesis, spectroscopic characterization, and reactivity, with an emphasis on the mechanistic underpinnings of its utility as a versatile chemical building block.

## Core Physicochemical & Structural Properties

**5-Chloro-1,3-difluoro-2-nitrobenzene**, also known as 4-chloro-2,6-difluoronitrobenzene, is a substituted nitrobenzene compound. The arrangement of its substituents creates a highly electron-deficient aromatic ring, which is the primary determinant of its chemical behavior. The nitro group at position 2, flanked by fluorine atoms at positions 1 and 3, strongly activates the ring for nucleophilic attack. The chlorine atom at position 5 is consequently positioned para to the activating nitro group.

Table 1: Physicochemical Properties of **5-Chloro-1,3-difluoro-2-nitrobenzene**

Property	Value	Source
CAS Number	136272-31-6	<a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>2</sub> ClF <sub>2</sub> NO <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	193.54 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	5-chloro-1,3-difluoro-2-nitrobenzene	N/A
Synonyms	2,6-Difluoro-4-chloronitrobenzene	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Typically a yellow solid or liquid	<a href="#">[1]</a>
InChI Key	QWJLYOSFSRRDLO-UHFFFAOYSA-N	<a href="#">[3]</a>

## Synthesis and Manufacturing

The synthesis of **5-chloro-1,3-difluoro-2-nitrobenzene** typically involves the nitration of a corresponding halogenated precursor. A common and logical pathway is the nitration of 1-chloro-3,5-difluorobenzene. The directing effects of the halogen substituents guide the incoming nitro group to the C2 position.

## Experimental Protocol: Nitration of 1-Chloro-3,5-difluorobenzene

This protocol describes a representative method for the synthesis of the title compound.

Materials:

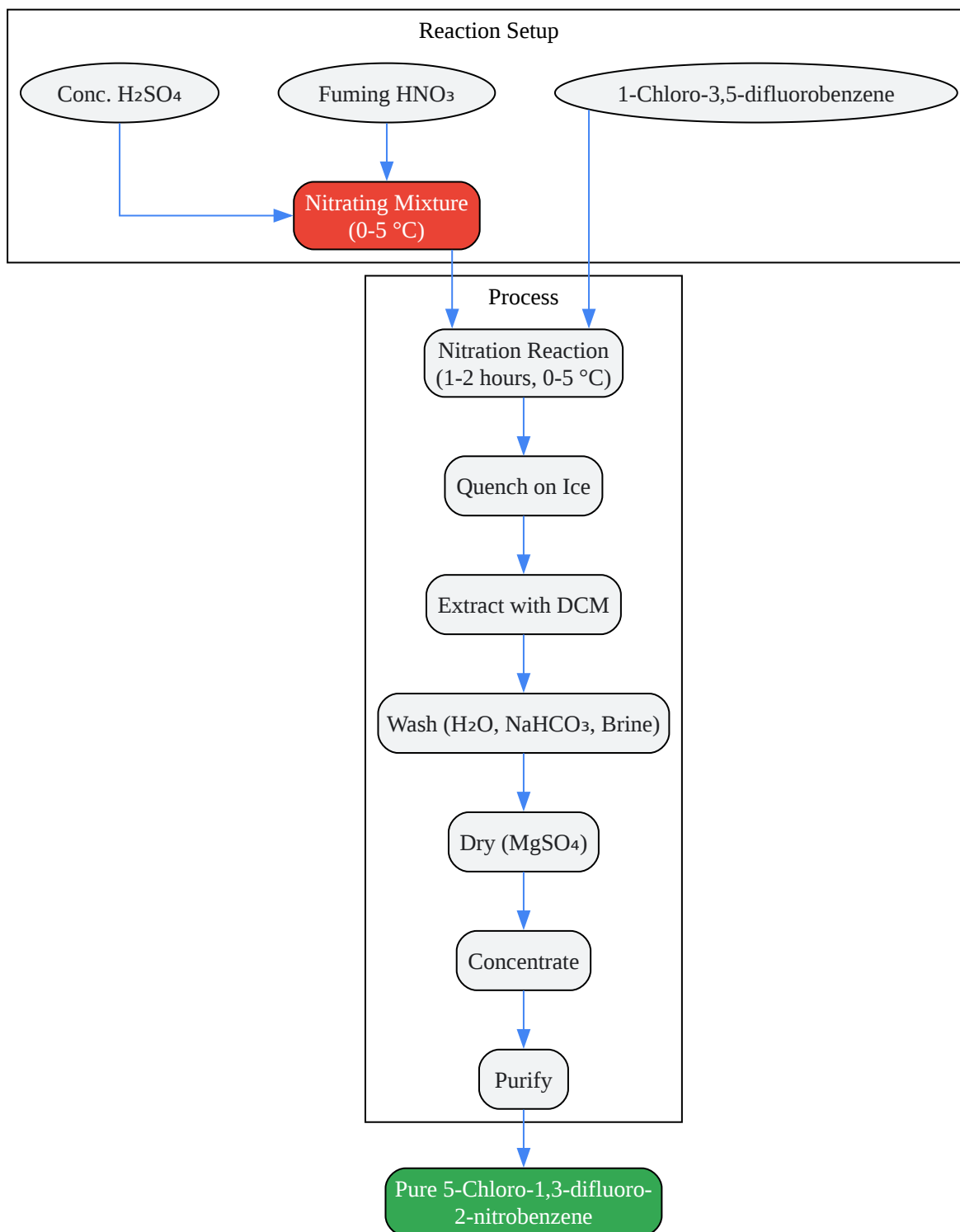
- 1-Chloro-3,5-difluorobenzene
- Concentrated Sulfuric Acid (98%)
- Fuming Nitric Acid (>90%)

- Ice
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate
- Rotary Evaporator
- Separatory Funnel & Standard Glassware

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
- **Nitrating Mixture Preparation:** Slowly add fuming nitric acid to the cooled sulfuric acid via the dropping funnel while maintaining the temperature below 10 °C to create the nitrating mixture (mixed acid).
- **Substrate Addition:** Once the nitrating mixture is prepared and cooled, add 1-chloro-3,5-difluorobenzene dropwise to the flask. Vigorous stirring is essential, and the internal temperature must be strictly maintained between 0-5 °C throughout the addition.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.
- **Extraction:** Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3x volumes).
- **Neutralization:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **5-chloro-1,3-difluoro-2-nitrobenzene**.
- **Purification:** The crude product can be further purified by column chromatography or recrystallization if necessary.



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Caption: Synthetic workflow for **5-chloro-1,3-difluoro-2-nitrobenzene**.

## Spectroscopic Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
$^1\text{H}$ NMR	A single multiplet or triplet of triplets in the aromatic region ( $\delta$ 7.5-8.0 ppm) corresponding to the two equivalent protons at C4 and C6. Coupling to both adjacent and meta-fluorine atoms is expected.
$^{13}\text{C}$ NMR	Six distinct signals for the aromatic carbons. Carbons bonded to fluorine (C1, C3) will appear as doublets with large $^1\text{JCF}$ coupling constants. The carbon bearing the nitro group (C2) will be downfield. The carbon bonded to chlorine (C5) will also show a characteristic shift.
$^{19}\text{F}$ NMR	A single resonance is expected due to the chemical equivalence of the two fluorine atoms. This signal will likely show coupling to the adjacent protons (H4, H6).
IR Spec.	Strong asymmetric and symmetric N-O stretching bands for the nitro group ( $\sim 1530\text{ cm}^{-1}$ and $\sim 1350\text{ cm}^{-1}$ ). C-F stretching bands ( $\sim 1100\text{--}1250\text{ cm}^{-1}$ ). C-Cl stretching band ( $\sim 700\text{--}800\text{ cm}^{-1}$ ). Aromatic C=C stretching ( $\sim 1400\text{--}1600\text{ cm}^{-1}$ ).
Mass Spec.	Molecular ion ( $\text{M}^+$ ) peak with a characteristic M+2 isotope pattern of approximately 3:1 intensity, confirming the presence of one chlorine atom.

## Chemical Reactivity: The Dominance of S<sub>N</sub>Ar

The fundamental reactivity of **5-chloro-1,3-difluoro-2-nitrobenzene** is dominated by Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar). The powerful electron-withdrawing nitro group, combined with the electronegative fluorine atoms, renders the aromatic ring highly electrophilic and susceptible to attack by nucleophiles.<sup>[5][6]</sup>

## Mechanism of Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The S<sub>N</sub>Ar reaction proceeds via a two-step addition-elimination mechanism.<sup>[6][7]</sup>

- **Addition Step:** A nucleophile (Nu<sup>-</sup>) attacks one of the halogen-bearing carbon atoms, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.<sup>[5][6]</sup> The negative charge of this complex is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the nitro group. This stabilization is the driving force for the reaction.<sup>[5]</sup>
- **Elimination Step:** The aromaticity is restored by the expulsion of a halide ion (F<sup>-</sup> or Cl<sup>-</sup>) as a leaving group.

Caption: The Addition-Elimination mechanism of S<sub>N</sub>Ar reactions.

## Regioselectivity and Leaving Group Ability

In **5-chloro-1,3-difluoro-2-nitrobenzene**, there are two potential sites for nucleophilic attack: the fluorine-bearing carbons (C1/C3) and the chlorine-bearing carbon (C5).

- **Activation:** The positions ortho (C1, C3) and para (C5) to the nitro group are all electronically activated for nucleophilic attack. The negative charge of the Meisenheimer complex can be delocalized onto the nitro group from any of these positions.<sup>[5]</sup>
- **Leaving Group:** In S<sub>N</sub>Ar reactions, fluoride is often a better leaving group than chloride. This is counterintuitive to trends seen in S<sub>N</sub>1/S<sub>N</sub>2 reactions. The rate-determining step in S<sub>N</sub>Ar is typically the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.

Therefore, nucleophilic substitution is most likely to occur at the C1 or C3 positions, displacing a fluoride ion. This makes the compound an excellent precursor for introducing a wide variety

of functional groups specifically at the positions flanking the nitro group.

## Applications in Drug Discovery and Development

The facile and regioselective displacement of the fluorine atoms makes **5-chloro-1,3-difluoro-2-nitrobenzene** a highly valuable scaffold. Chlorine-containing molecules represent a significant portion of FDA-approved drugs.[\[8\]](#)

- **Building Block for Heterocycles:** It serves as a starting material for complex heterocyclic systems. Reaction with bifunctional nucleophiles (e.g., amino-thiols, amino-alcohols) can lead to the formation of fused ring systems common in pharmacologically active molecules.
- **Introduction of Pharmacophores:** It allows for the straightforward introduction of amines, ethers, and thioethers. These functional groups are critical for modulating a drug candidate's solubility, binding affinity, and metabolic stability.
- **Subsequent Transformations:** Following  $S_NAr$ , the nitro group can be readily reduced to an aniline derivative. This amine provides a handle for a vast array of subsequent chemical transformations, including amide bond formation, sulfonylation, and diazotization, further expanding the molecular diversity accessible from this single intermediate.

## Safety, Handling, and Storage

As a reactive nitro-aromatic compound, **5-chloro-1,3-difluoro-2-nitrobenzene** must be handled with appropriate care.

- **Hazards:** The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[\[9\]](#)[\[10\]](#)
- **Handling:** Use only in a well-ventilated area, preferably within a chemical fume hood.[\[9\]](#)[\[11\]](#) Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[9\]](#)[\[11\]](#)[\[12\]](#) Avoid breathing dust, fumes, or vapors.[\[9\]](#)
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[12\]](#) Keep away from incompatible materials such as strong oxidizing agents and strong bases.[\[12\]](#)



- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[11\]](#)[\[12\]](#)

## Conclusion

**5-Chloro-1,3-difluoro-2-nitrobenzene** is a cornerstone intermediate whose value is derived from its predictable and highly useful reactivity. Its chemistry is a classic example of nucleophilic aromatic substitution, where electronic activation by a nitro group and the unique leaving group ability of fluorine converge to provide a powerful tool for synthetic chemists. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for leveraging its full potential in the design and development of novel pharmaceuticals and other advanced materials.

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